

A Comparative Guide to the Cross-Species Metabolic Profile of PF-945863

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic profile of **PF-945863**, a compound known to be metabolized by aldehyde oxidase (AO). Understanding the significant species differences in its metabolism is crucial for the interpretation of preclinical data and for guiding future drug development efforts.

Executive Summary

PF-945863 is extensively metabolized by aldehyde oxidase, an enzyme that exhibits profound species-specific variations in activity. This leads to substantial differences in the metabolic clearance of **PF-945863** among humans, rats, and dogs. Notably, dogs are deficient in hepatic aldehyde oxidase activity, rendering them poor models for predicting human metabolism of this compound. In contrast, humans exhibit high AO activity, leading to rapid clearance of **PF-945863**. Rats display intermediate and variable AO activity. These differences underscore the importance of selecting appropriate preclinical species and in vitro models for compounds susceptible to AO metabolism.

Data Presentation: In Vitro Metabolic Clearance

The following table summarizes the available quantitative data on the in vitro intrinsic clearance of **PF-945863** and the general aldehyde oxidase activity across different species.

Species	In Vitro System	Parameter	Value	Reference
Human	Liver S9 Fraction	In Vitro Intrinsic Clearance (CL _{int}) of PF-945863	38.8 - 44.6 mL/min/kg	[1]
Human	Liver Cytosol	Aldehyde Oxidase Activity (Vanillin as substrate)	2 ± 0.2 nmol/min/mg protein	[2][3][4]
Rat	Liver Cytosol	Aldehyde Oxidase Activity (Vanillin as substrate)	Lowest intrinsic clearance among tested species (0.47 mL/min/mg)	[2][3][4]
Dog	Liver S9 Fraction	Aldehyde Oxidase Activity (N1-methylnicotinamide as substrate)	Lowest activity compared to monkey and rat	[5]
Dog	General	Aldehyde Oxidase Expression	Absent in liver	[6][7]

Note: Direct in vitro intrinsic clearance data for **PF-945863** in rat and dog liver fractions were not available in the public domain. The aldehyde oxidase activity data using probe substrates provides a strong indication of the expected metabolic rate for **PF-945863** in these species.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro metabolic stability of **PF-945863** in liver S9 fractions, based on established methodologies.[8][9][10][11]

Objective: To determine the rate of metabolism of **PF-945863** in human, rat, and dog liver S9 fractions.

Materials:

- **PF-945863**
- Pooled liver S9 fractions from human, rat, and dog (stored at -80°C)
- Potassium phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Acetonitrile (for reaction termination)
- Internal standard for analytical quantification
- 96-well plates
- Incubator shaker (37°C)
- LC-MS/MS system for analysis

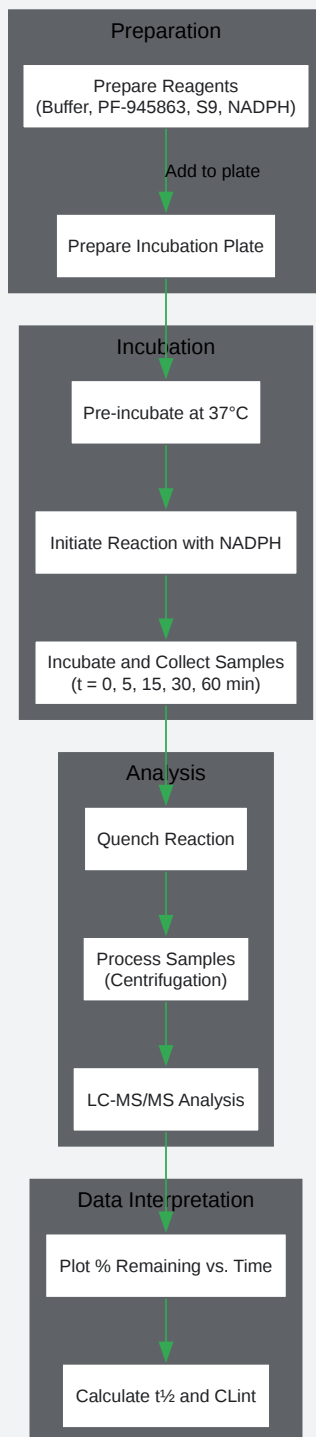
Procedure:

- Preparation of Reagents:
 - Thaw liver S9 fractions on ice.
 - Prepare a working solution of **PF-945863** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is minimal (<0.5%).
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.
 - Prepare the potassium phosphate buffer.
- Incubation:

- In a 96-well plate, add the following to each well:
 - Potassium phosphate buffer
 - Liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL)
 - **PF-945863** solution (final concentration typically 1 μ M)
- Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Time-Course Sampling:
 - Collect aliquots from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
 - Immediately terminate the reaction in each aliquot by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
- Sample Processing and Analysis:
 - Centrifuge the quenched samples to precipitate proteins.
 - Analyze the supernatant for the remaining concentration of **PF-945863** using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
 - Determine the in vitro half-life ($t_{1/2}$) and the intrinsic clearance (CL_{int}) from the slope of the linear regression.

Mandatory Visualization

Experimental Workflow for In Vitro Metabolism of PF-945863

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